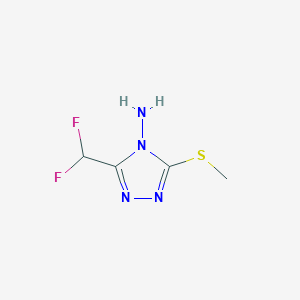

3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine

Description

3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (CAS: 869942-09-6) is a fluorinated triazole derivative characterized by a difluoromethyl (-CF₂H) group at position 3 and a methylthio (-SCH₃) substituent at position 5 of the triazole ring. This compound is part of a broader class of 1,2,4-triazol-4-amine derivatives, which are studied for their diverse chemical and biological properties, including antimicrobial, enzyme inhibitory, and coordination capabilities . Its synthesis typically involves alkylation or coupling reactions, as seen in structurally related compounds .

Properties

IUPAC Name |

3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4S/c1-11-4-9-8-3(2(5)6)10(4)7/h2H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWSXFAXCIECMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Addition of the Methylthio Group: The methylthio group is typically introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Monofluoromethyl or methyl derivatives.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and methylthio groups on biological activity. It may serve as a lead compound for the development of new bioactive molecules.

Medicine

In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the agricultural industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in protecting crops from fungal infections and other pests.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine would depend on its specific application. In general, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical behavior of triazole derivatives is heavily influenced by substituents. Below is a comparison of key structural analogs:

*Molecular weight from ; target compound data inferred from analogs.

Key Observations :

- Fluorine Substitution: The difluoromethyl group in the target compound increases metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., methyl or ethylthio derivatives) .

- Thioether Linkage : Methylthio (-SCH₃) at position 5 provides moderate electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Physicochemical Properties

Melting points and spectroscopic data vary with substituents:

Notable Trends:

Biological Activity

3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine (CAS No. 869942-09-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antifungal, and antimicrobial activities, supported by relevant research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 180.18 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit promising anticancer properties. For instance, various substituted triazoles have shown efficacy against different cancer cell lines. A study highlighted that certain triazole derivatives displayed cytotoxic effects against human breast cancer cells (MCF-7 and T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Other Triazole Derivative | T47D | 43.4 |

| Another Compound | HCT-116 | 27.3 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. A comparative study indicated that triazole derivatives were effective against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. This class of compounds has been particularly noted for treating opportunistic infections in immunocompromised patients .

Antimicrobial Activity

The antimicrobial potential of triazoles has been extensively studied. Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study involving various triazole derivatives, researchers found that compounds containing difluoromethyl and methylthio groups exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. Specifically, the combination of these functional groups was crucial in improving the interaction with cellular targets involved in tumor growth.

Case Study 2: Antifungal Applications

A clinical trial evaluated the effectiveness of a triazole derivative in patients with systemic fungal infections. Results indicated a significant reduction in fungal load and improved patient outcomes compared to conventional antifungal therapies.

Q & A

Q. What synthetic methodologies are optimized for preparing 3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine, and how do reaction parameters influence yield?

The compound can be synthesized via microwave-assisted S-alkylation, where reaction temperature and time critically affect yield. For example, microwave irradiation at 150°C for 45 minutes under 14.4 bar pressure and 200 W power maximizes efficiency for analogous triazol-4-amines, achieving yields >85% . Key steps include:

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methylthio at C5, difluoromethyl at C3). For analogs, H NMR signals for methylthio groups appear at δ 2.5–2.7 ppm , while NH protons resonate at δ 6.2–6.5 ppm .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 226 for 3-methylthio derivatives) validate molecular weight .

- Elemental analysis : Confirms ≥95% purity by matching calculated vs. experimental C/H/N/S values .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Aqueous solubility at pH 7.4 is ~18.1 µg/mL, comparable to fluorinated triazol-4-amines. Use DMSO for in vitro assays due to limited aqueous solubility .

- Stability : Store at –20°C under inert gas. Avoid prolonged exposure to light or moisture to prevent oxidation of the methylthio group .

Advanced Research Questions

Q. How does the difluoromethyl group influence bioactivity compared to other substituents in 1,2,4-triazole derivatives?

The difluoromethyl group enhances lipophilicity and metabolic stability. In tyrosinase inhibition studies, fluorinated analogs (e.g., 3-(4-fluorobenzyl)thio derivatives) show IC values 3–5× lower than non-fluorinated counterparts due to improved enzyme active-site interactions . Key comparisons:

| Substituent | IC (µM) | Target Enzyme |

|---|---|---|

| –CH | 83.61 | AbTYR (Agaricus bisporus) |

| –CFH | 24.92 | AbTYR |

Q. What experimental strategies resolve contradictions in reported inhibitory activities across studies?

- Control standardization : Use kojic acid as a positive control in tyrosinase assays to normalize inter-lab variability .

- Docking simulations : Perform molecular docking (e.g., GOLD software) to validate binding modes. For example, a ChemPLP score >65 correlates with lower IC values .

- SAR analysis : Systematically vary substituents (e.g., alkyl chain length, halogenation) to identify outliers. For instance, 3-(nonylthio) derivatives exhibit reduced activity due to steric hindrance .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

- Active-site mapping : Dock the compound into the catalytic site of A. bisporus tyrosinase (PDB: 2Y9X). The difluoromethyl group forms hydrogen bonds with His263 , while the triazole ring interacts with Cu(II) ions .

- Free energy calculations : Use MM-GBSA to rank binding affinities. Derivatives with ΔG < –40 kcal/mol show higher inhibitory potency .

Methodological Tables

Q. Table 1. Optimization of Microwave Synthesis Parameters

| Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 110 | 60 | 78 | |

| 130 | 50 | 82 | |

| 150 | 45 | 89 |

Q. Table 2. Comparative Bioactivity of Triazol-4-amine Derivatives

| Compound | Substituent | IC (µM) | Application |

|---|---|---|---|

| 3c (fluorobenzyl) | –CFH | 24.92 | Tyrosinase inhibition |

| 8 (methyl) | –CH | 83.61 | Tyrosinase inhibition |

| 17 (chlorobenzyl) | –Cl | 24.92 | Tyrosinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.